Enhanced Cytotoxicity Profile Against Colorectal Cancer Cells Relative to a Key Clinical Standard
In comparative studies, 4-Chloro-6-nitroquinazolin-7-amine demonstrates a more potent antiproliferative effect against the HCT-116 human colorectal carcinoma cell line compared to the clinically approved EGFR inhibitor erlotinib .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 8.97 – 15.70 µM |
| Comparator Or Baseline | Erlotinib, IC50 range: 16.80 – 22.80 µM |
| Quantified Difference | The target compound exhibits a 1.5- to 2.5-fold improvement in potency compared to erlotinib. |
| Conditions | HCT-116 human colorectal carcinoma cell line, 48-hour treatment. |
Why This Matters
This quantitative potency advantage makes it a more attractive starting point for developing novel colorectal cancer therapies with potentially improved efficacy.
